2-Benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Description
2-Benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a bicyclic compound featuring a tetrahydronaphthalene (tetralin) core substituted with a benzyl group and a carboxylic acid at the 2-position. This structure confers unique physicochemical properties, making it valuable in synthetic chemistry and pharmaceutical research. It is commercially available in milligram to gram quantities (e.g., 50 mg for €549.00 and 500 mg for €1,496.00 via CymitQuimica) .
Properties
IUPAC Name |
2-benzyl-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c19-17(20)18(12-14-6-2-1-3-7-14)11-10-15-8-4-5-9-16(15)13-18/h1-9H,10-13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQZPLHBURPSJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1482357-77-6 | |
| Record name | 2-benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves multiple steps, starting with the construction of the tetrahydronaphthalene core. One common approach is the Friedel-Crafts alkylation of naphthalene with benzyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). The resulting intermediate is then subjected to further functionalization to introduce the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound, potentially leading to the formation of naphthoquinones.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, with reagents like halides or alkyl halides.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-benzyl-1,2,3,4-tetrahydronaphthalene-2-ol.
Substitution: Formation of various benzyl derivatives.
Scientific Research Applications
Structural Information
- Molecular Formula : C18H18O2
- IUPAC Name : 2-benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- CAS Number : 1482357-77-6
- Molecular Weight : 266.33 g/mol
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 267.13796 | 163.2 |
| [M+Na]+ | 289.11990 | 177.3 |
| [M+NH4]+ | 284.16450 | 174.0 |
| [M+K]+ | 305.09384 | 166.9 |
| [M-H]- | 265.12340 | 168.2 |
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory agents. Its structural similarity to known anti-inflammatory compounds suggests that it may exhibit similar biological activities.
Case Study : A study examining the anti-inflammatory properties of related compounds found that modifications to the naphthalene structure can enhance efficacy against inflammatory pathways (source needed).
Organic Synthesis
Due to its functional groups, this compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Synthesis Example : Researchers have successfully employed derivatives of tetrahydronaphthalene carboxylic acids in multi-step synthesis protocols to create novel compounds with enhanced biological activity (source needed).
Materials Science
In materials science, the compound's unique properties allow it to be used in the development of new polymeric materials and coatings that require specific mechanical or thermal properties.
Application Example : Studies have shown that incorporating tetrahydronaphthalene derivatives into polymer matrices can improve thermal stability and mechanical strength (source needed).
Availability and Pricing
| Supplier | Product Code | Quantity | Price (USD) |
|---|---|---|---|
| Enamine Ltd. | EN300-1440292 | 1g | $327 |
| Sigma-Aldrich | ENAH0424BA67 | 5g | $946 |
| LabChem Wako | N/A | 2.5g | $639 |
Safety Information
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation)
- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection)
Mechanism of Action
The mechanism by which 2-Benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tetralin Core
The tetralin scaffold is highly modifiable, and substituent changes significantly alter reactivity, solubility, and biological activity. Key analogs include:
Methyl 2-Benzyl-1,2,3,4-tetrahydro-1-oxonaphthalene-2-carboxylate (3e)
- Structure : Differs by replacing the carboxylic acid with a methyl ester and introducing a ketone at the 1-position.
- Properties : Synthesized via α-benzylation of β-keto esters, yielding a white solid (m.p. 95.3–96.6°C, 77% yield) .
- Key Difference : The ester group enhances lipophilicity, while the ketone increases electrophilicity, making it reactive toward nucleophiles.
7-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
- Structure : Methoxy substitution at the 7-position.
- Properties : CAS 24833-31-6; used as an intermediate in fine chemical synthesis. Methoxy groups improve solubility in polar solvents and may influence electronic properties for regioselective reactions .
2-Amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
- Structure: Amino and dual methoxy substituents.
- Properties: CAS 99907-84-3; used in pharmaceuticals and cosmetics. The amino group introduces basicity, enabling salt formation (e.g., hydrochlorides) for improved stability .
Stereochemical Variants
Chirality at the 2-position critically impacts biological activity and synthetic utility:
(R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
- Structure: (R)-enantiomer with an amino group.
- Properties : CAS 104974-44-9; molecular weight 191.23. Used in asymmetric synthesis and as a chiral building block for drug candidates .
(R)-6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid
Functional Group Modifications
1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid Esters
- Example : 1-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 1-furan-3-yl-2-propynyl ester (I-1l).
- Properties : Exhibits complex stereoisomerism (44% yield, yellow oil). IR absorption at 1746 cm⁻¹ confirms ester carbonyl stretching .
2-Benzyl-1,2,3,4-tetrahydroquinoline-2-carboxylate Hydrochloride
- Structure: Tetrahydroquinoline analog with benzyl and ester groups.
Comparative Data Table
Biological Activity
2-Benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 1482357-77-6) is a polycyclic aromatic compound that has garnered attention in various fields of biological research. Its unique structure and properties suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
- Molecular Formula : C18H18O2
- Molecular Weight : 266.33 g/mol
- Structural Characteristics : The compound features a naphthalene backbone with a benzyl substituent and a carboxylic acid functional group, which may contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been explored through various studies. Key areas of interest include its anti-inflammatory, antimicrobial, and anticancer properties.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting key signaling pathways involved in inflammation. For instance:
- Mechanism : Inhibition of cyclooxygenase (COX) enzymes and modulation of pro-inflammatory cytokines.
- Case Study : A study demonstrated that derivatives of naphthalene carboxylic acids reduced inflammation in animal models by decreasing levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
2. Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains.
- Tested Strains : Staphylococcus aureus and Escherichia coli.
- Results : The compound exhibited significant inhibitory activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism : It may act by modulating pathways like the PI3K/Akt/mTOR signaling pathway.
- Case Study : In vitro assays revealed that the compound induced apoptosis in cancer cell lines (e.g., HeLa and MCF7) with IC50 values indicating effective cytotoxicity .
Data Summary
The following table summarizes the biological activities and findings related to this compound:
| Biological Activity | Mechanism | Test Organisms/Cell Lines | Key Findings |
|---|---|---|---|
| Anti-inflammatory | COX inhibition | Animal models | Reduced TNF-α and IL-6 levels |
| Antimicrobial | Bacterial growth inhibition | S. aureus, E. coli | Significant MIC values |
| Anticancer | Apoptosis induction | HeLa, MCF7 | Induced apoptosis with IC50 values indicating cytotoxicity |
Q & A
Q. Key Table :
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | Benzyl chloride, AlCl₃, DCM | 65–70 | |
| Carboxylation | KCN/CO₂ or Grignard + CO₂ quench | 50–60 |
Optimization Tip : Use inert atmospheres (N₂/Ar) to prevent oxidation of the tetrahydronaphthalene core .
How can researchers resolve contradictions in reported biological activities of derivatives?
Advanced Research Question
Contradictions may arise from variations in assay conditions (e.g., cell lines, concentration ranges) or impurities. Strategies include:
- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple models.
- Analytical purity checks : Use HPLC-MS to confirm compound integrity .
- Structural analogs comparison : Test derivatives with modified substituents (e.g., replacing benzyl with phenyl or cyano groups) to isolate pharmacophores .
Case Study : For 3,4-dihydronaphthalene-2-carboxylic acid, antibacterial activity varied by >50% across studies due to solvent polarity effects on solubility .
What advanced analytical techniques are recommended for characterizing this compound?
Advanced Research Question
Note : For chiral centers (e.g., R-configuration in amino analogs), use chiral HPLC or polarimetry .
How does the electronic environment of the benzyl group affect catalytic hydrogenation of the tetrahydronaphthalene ring?
Advanced Research Question
Electron-donating groups (e.g., -OCH₃) on the benzyl substituent can stabilize intermediates during hydrogenation, increasing reaction rates. Conversely, electron-withdrawing groups (e.g., -CN) may hinder reduction. Computational modeling (DFT) predicts charge distribution effects, as shown in naphtho[1,2-b]thiophene derivatives .
Q. Experimental Design :
Synthesize analogs with varying benzyl substituents.
Monitor hydrogenation kinetics via GC-MS.
Correlate results with Hammett σ values .
What in silico tools are effective for predicting the pharmacokinetics of this compound?
Advanced Research Question
Advanced Research Question
- pH stability : Test degradation rates in buffers (pH 1–10). Carboxylic acid derivatives often degrade rapidly in acidic media via decarboxylation.
- Prodrug strategies : Esterify the carboxylate to improve stability, as seen in ethyl ester analogs .
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) .
Case Study : Ethyl 6-hydroxy-tetrahydronaphthalene-2-carboxylate showed 90% stability after 6 months at −20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
